N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide
Description
The compound N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide features a benzamide core linked to a Z-configuration enamine scaffold substituted with 4-methoxyphenyl and pyridin-4-ylmethylamino groups.
Properties
IUPAC Name |
N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-29-20-9-7-17(8-10-20)15-21(26-22(27)19-5-3-2-4-6-19)23(28)25-16-18-11-13-24-14-12-18/h2-15H,16H2,1H3,(H,25,28)(H,26,27)/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGAQAPSWVUNQJ-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=NC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)NCC2=CC=NC=C2)\NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be due to the compound’s structure, which allows it to bind to specific sites on these biomolecules, potentially influencing their function.
Cellular Effects
It is suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is possible that this compound may have varying effects over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is possible that this compound may have varying effects at different dosages, potentially including threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
It is possible that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels.
Biological Activity
N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 387.43 g/mol. Its structure features a benzamide core with a methoxyphenyl group and a pyridinylmethylamino substituent, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3 |
| Molecular Weight | 387.43 g/mol |
| Melting Point | 727.1 °C |
| Density | 1.228 g/cm³ |
| Solubility | Not specified |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In vitro studies demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells, leading to an increase in caspase activity and the expression of pro-apoptotic proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Research Findings:
A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting diacylglycerol acyltransferases (DGATs). These enzymes play a crucial role in lipid metabolism and are implicated in various metabolic disorders.
Table: Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) |
|---|---|
| DGAT1 | 45 |
| DGAT2 | 30 |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest: It causes G0/G1 phase arrest in cancer cells, inhibiting their proliferation.
- Enzyme Interaction: By binding to specific enzymes like DGATs, it disrupts lipid synthesis pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The target compound shares a common benzamide-enamine backbone with several analogs, but its pyridin-4-ylmethylamino substituent distinguishes it from sulfonamide- or aryl-substituted derivatives. Key comparisons include:
- Melting Points : Sulfonamide derivatives (e.g., ) exhibit higher melting points (240–268°C) due to strong hydrogen bonding from sulfonamide groups, whereas pyridine- or furan-containing analogs (e.g., ) have lower ranges (214–251°C) .
- Solubility : The pyridine moiety in the target compound may enhance aqueous solubility compared to sulfonamide derivatives, which often require polar aprotic solvents for synthesis .
Key Research Findings and Limitations
- Structure-Activity Relationships (SAR) :
- Contradictions : reports lower synthetic yields (60%) for sulfonamide derivatives compared to higher yields (75–85%) for arylhydrazine derivatives (), highlighting trade-offs between substituent complexity and scalability .
Q & A
Basic: What are the standard synthetic routes for N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of an enaminone intermediate by condensing 4-methoxyphenylacetone with pyridin-4-ylmethylamine under controlled pH and temperature (e.g., 0–5°C in CH₂Cl₂ with K₂CO₃ as a base) . Subsequent acylation with benzoyl chloride in anhydrous acetonitrile yields the final product. Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., CH₃CN) enhance reactivity for acylation steps .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during enamine formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization ensures >95% purity .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. HPLC) when characterizing this compound?
Answer:
Discrepancies between NMR and HPLC data often arise from residual solvents, tautomerism, or stereochemical impurities. Methodological strategies include:
- Multi-technique validation : Use ¹H/¹³C NMR, DEPT-135, and HSQC to confirm backbone structure, complemented by HPLC-MS (C18 column, 0.1% TFA in H₂O/CH₃CN gradient) to assess purity .
- Dynamic NMR studies : For tautomerism (e.g., keto-enol equilibria), variable-temperature NMR (25–60°C) in DMSO-d₆ can identify shifting proton signals .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for analogous enaminone derivatives .
Basic: What analytical techniques are critical for assessing the stability of this compound under experimental conditions?
Answer:
Stability is assessed via:
- Thermogravimetric analysis (TGA) : Identifies decomposition thresholds (e.g., >120°C for thermal stability) .
- Photostability testing : Expose samples to UV light (254 nm) for 24–72 hours and monitor degradation via HPLC .
- Solution stability : Store in amber vials at −20°C (DMSO stock solutions) and test for precipitation or pH shifts over 7 days .
Advanced: How can researchers investigate the biological activity of this compound, given its structural complexity?
Answer:
Mechanistic studies require:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), leveraging the pyridine moiety’s hydrogen-bonding potential .
- In vitro assays : Test antiproliferative activity (IC₅₀) in cancer cell lines (e.g., MCF-7) via MTT assays, with dose-response curves (1–100 µM) .
- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS to identify oxidation or demethylation pathways .
Basic: What are the common sources of yield variability in the synthesis of this compound, and how can they be mitigated?
Answer:
Yield variability stems from:
- Incomplete acylation : Monitor reaction progress via TLC (silica gel, Rf = 0.3 in EtOAc/hexane 1:1) and extend reaction time to 12–16 hours .
- Moisture sensitivity : Use anhydrous solvents and molecular sieves (3Å) for moisture-prone steps .
- By-product formation : Add pivaloyl chloride as a scavenger to quench unreacted amines .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
Answer:
SAR strategies include:
- Trifluoromethyl substitution : Replace the 4-methoxyphenyl group with a CF₃ group to improve lipophilicity and metabolic stability, as seen in related benzamide derivatives .
- Heterocycle replacement : Substitute pyridine with pyrimidine to alter binding affinity, validated via free-energy perturbation (FEP) calculations .
- Probing stereochemistry : Synthesize E/Z isomers and compare bioactivity; chiral HPLC (Chiralpak IA column) separates enantiomers for individual testing .
Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?
Answer:
Use:
- Schrödinger Suite : Predict logP (2.8–3.2) and pKa (basic amine: ~9.5) via QikProp .
- SwissADME : Estimate bioavailability (Lipinski’s Rule of 5 compliance) and blood-brain barrier permeability .
- Gaussian 16 : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for reaction planning .
Notes
- Methodological Focus : Answers emphasize experimental protocols over theoretical definitions.
- Advanced vs. Basic : Clear demarcation via technical depth (e.g., dynamic NMR vs. TLC monitoring).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
